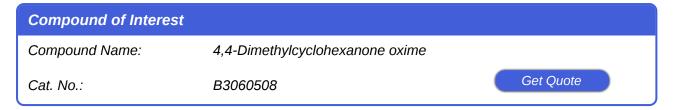




Spectroscopic Analysis of 4,4Dimethylcyclohexanone Oxime: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4,4-Dimethylcyclohexanone oxime**, a molecule of interest in synthetic chemistry and drug development. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this guide combines theoretical predictions, data from closely related analogs, and established spectroscopic principles to offer a robust analytical profile. The information herein is intended to support researchers in the identification, characterization, and quality control of **4,4-Dimethylcyclohexanone oxime**.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **4,4-Dimethylcyclohexanone oxime** based on established chemical shift and absorption principles, as well as data from analogous compounds.

Table 1: ¹H NMR Spectroscopic Data (Predicted)



Chemical Shift (δ)	Multiplicity	Number of Protons	Assignment
~8.0 - 10.0	Broad Singlet	1H	N-OH
~2.2 - 2.6	Multiplet	4H	H-2, H-6 (α-CH ₂)
~1.5 - 1.8	Multiplet	4H	H-3, H-5 (β-CH ₂)
~1.0	Singlet	6H	4,4-(CH ₃) ₂

Note: Predicted values are based on the analysis of similar structures such as 4-methylcyclohexanone oxime. The chemical shift of the N-OH proton is highly dependent on solvent and concentration.

Table 2: 13C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Carbon Assignment
~158 - 162	C=N (C-1)
~35 - 40	C-3, C-5
~30 - 35	C-4
~25 - 30	C-2, C-6
~20 - 25	4,4-(CH ₃) ₂

Note: Predicted values are based on data from cyclohexanone oxime and related substituted analogs.

Table 3: FT-IR Spectroscopic Data (Characteristic Absorptions)



Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3100 - 3600 (broad)	O-H stretch	Oxime (-N-OH)
2850 - 3000	C-H stretch	Aliphatic (CH2, CH3)
1620 - 1680	C=N stretch	Oxime (C=N)
930 - 960	N-O stretch	Oxime (N-O)

Note: These are characteristic infrared absorption ranges for oximes.[1]

Table 4: Mass Spectrometry Data

Parameter	Value	Source
Molecular Formula	C8H15NO	[2]
Exact Mass	141.11536 g/mol	[2]
Molecular Weight	141.21 g/mol	[2]

Note: The fragmentation pattern in mass spectrometry would likely involve the loss of small neutral molecules such as H_2O , NO, or hydrocarbon fragments from the cyclohexyl ring.

Experimental Protocols Synthesis of 4,4-Dimethylcyclohexanone Oxime

A common and effective method for the synthesis of **4,4-Dimethylcyclohexanone oxime** is the reaction of **4,4-Dimethylcyclohexanone** with hydroxylamine hydrochloride in the presence of a base.[3]

Materials:

- 4,4-Dimethylcyclohexanone
- Hydroxylamine hydrochloride (NH2OH·HCl)
- Sodium carbonate (Na₂CO₃)



- Ethanol
- Water
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- In a round-bottom flask, dissolve 4,4-Dimethylcyclohexanone and hydroxylamine hydrochloride in a mixture of ethanol and water.
- Separately, prepare a solution of sodium carbonate in water.
- Slowly add the sodium carbonate solution to the flask containing the ketone and hydroxylamine hydrochloride.
- Heat the reaction mixture to reflux for several hours.
- After cooling, remove the ethanol by rotary evaporation.
- Extract the aqueous residue with ethyl acetate.
- Combine the organic extracts and wash sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter and concentrate the solution under reduced pressure to yield the crude 4,4-Dimethylcyclohexanone oxime.
- The product can be further purified by recrystallization.

Spectroscopic Analysis Methodology

Nuclear Magnetic Resonance (NMR) Spectroscopy:



¹H and ¹³C NMR spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). The sample is typically dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard. Standard pulse sequences are used for both ¹H and ¹³C acquisitions.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

The FT-IR spectrum can be obtained using a Fourier-transform infrared spectrometer. The sample can be prepared as a KBr pellet, a thin film on a salt plate (if liquid), or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

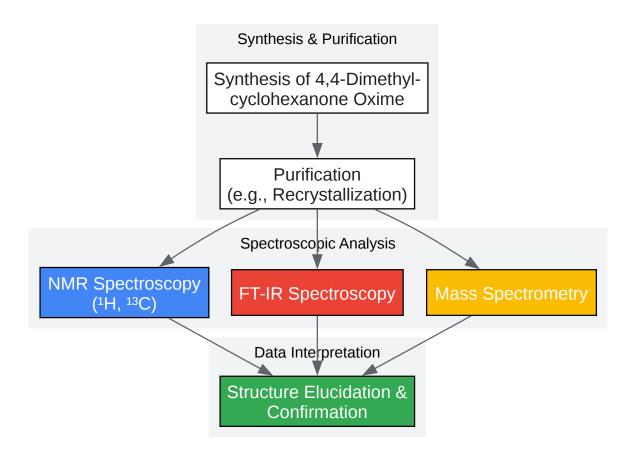
Mass Spectrometry (MS):

Mass spectral data can be acquired using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, the sample is introduced into the ion source, typically after separation by gas chromatography (GC-MS), and bombarded with a high-energy electron beam. For ESI, the sample is dissolved in a suitable solvent and infused into the mass spectrometer, where it is ionized by a high-voltage spray. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition.

Visualizations Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like **4,4-Dimethylcyclohexanone oxime**.





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Caption: Workflow for the synthesis, purification, and spectroscopic characterization.

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